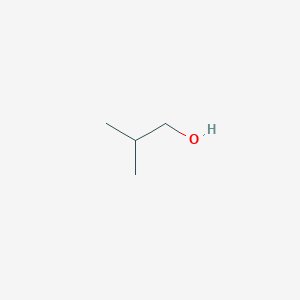

2-Methyl-1-propanol

C4H10O

(CH3)2CHCH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H10O

(CH3)2CHCH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 66.5-90.9 g/L at 25 °C

In water, 8.5X10+4 mg/L at 25 °C

Solubility in water at 20 °C: 8.5 wt%

Soluble in carbon tetrachloride

For more Solubility (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page.

85 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 8.7

miscible with alcohol, ether; soluble in water 1 ml in 140 ml

10%

Synonyms

Canonical SMILES

2-Methyl-1-propanol (CAS: 78-83-1), commonly known as isobutanol, is a branched four-carbon primary alcohol characterized by a boiling point of 108 °C and moderate water solubility (8.5 g/100 mL at 20 °C) [1]. In industrial procurement, it is primarily sourced as a mid-volatility solvent for surface coatings, a diluent in amino resins, and a critical precursor for manufacturing isobutyl acetate and diisobutyl phthalate (DIBP) [2]. Its branched aliphatic structure provides a distinct balance of solvency, viscosity reduction, and evaporation kinetics compared to straight-chain or secondary alcohols, making it a highly specified material in formulations requiring precise drying times and controlled phase separation [1].

Substituting 2-methyl-1-propanol with common alternatives like 1-butanol (n-butanol) or ethanol fundamentally alters formulation kinetics and phase behavior. In coatings, replacing isobutanol with 1-butanol slows the evaporation rate significantly, leading to extended drying times and potential film defects in fast-drying nitrocellulose lacquers[1]. In fuel blending and solvent-extraction applications, substitution with ethanol introduces severe hygroscopicity and phase-separation risks due to ethanol's complete water miscibility, whereas isobutanol's limited water solubility (8.5 wt%) allows for easy decantation and water rejection [2]. Furthermore, substitution with tert-butanol is entirely impractical for liquid formulations at room temperature, as tert-butanol freezes at 25 °C and acts as a fully water-soluble tertiary alcohol, eliminating the hydrophobic phase-partitioning required in industrial extraction workflows[1].

Evaporation Rate Optimization in Coating Formulations

In industrial coating formulations, 2-methyl-1-propanol offers a faster evaporation profile than its straight-chain isomer, 1-butanol. Standardized testing against butyl acetate (BuAc = 1.0) demonstrates that isobutanol has a relative evaporation rate of 0.60, compared to 0.44 for 1-butanol . This 36% increase in evaporation velocity allows formulators to achieve faster tack-free times in ambient-cure lacquers and amino resin systems without transitioning to highly volatile, lower-flash-point solvents like ethanol or isopropanol [1].

| Evidence Dimension | Relative Evaporation Rate (BuAc = 1.0) |

| Target Compound Data | 0.60 |

| Comparator Or Baseline | 0.44 (1-Butanol) |

| Quantified Difference | 36% faster evaporation rate |

| Conditions | Standard ambient evaporation assay (ASTM D3539 equivalent) |

Enables faster drying times and higher throughput in industrial coating lines without compromising the flash point safety margin.

Volumetric Energy Density and Moisture Rejection for Fuel Blending

When evaluated as an oxygenated blending component, 2-methyl-1-propanol significantly outperforms ethanol in both energy content and moisture resistance. Isobutanol provides a volumetric energy density of 29.2 MJ/L, which is nearly 38% higher than ethanol (21.2 MJ/L) and much closer to standard gasoline (32 MJ/L) [1]. Furthermore, its low water solubility (8.5% at 20 °C) prevents the phase separation issues commonly observed in ethanol-blended fuels when exposed to moisture in storage tanks or pipelines [2].

| Evidence Dimension | Volumetric Energy Density |

| Target Compound Data | 29.2 MJ/L |

| Comparator Or Baseline | 21.2 MJ/L (Ethanol) |

| Quantified Difference | ~38% higher energy density |

| Conditions | Standard combustion calorimetry at 20 °C |

Allows for higher blend ratios in existing internal combustion engines without the infrastructure corrosion and phase-separation risks associated with ethanol.

Azeotropic Boiling Point and Water Removal Efficiency

2-Methyl-1-propanol forms a distinct heterogeneous minimum-boiling azeotrope with water, which is highly advantageous for industrial dehydration processes. The isobutanol-water azeotrope boils at 89.9 °C and carries 33 wt% water, whereas the 1-butanol-water azeotrope boils at a higher temperature (92.7 °C) and carries significantly more water (42.5 wt%) [1]. The lower boiling point and specific phase-partitioning behavior of the isobutanol system allow for more energy-efficient solvent recovery and water entrainment in esterification reactors (e.g., Dean-Stark setups) compared to using 1-butanol[2].

| Evidence Dimension | Binary Water Azeotrope Boiling Point |

| Target Compound Data | 89.9 °C |

| Comparator Or Baseline | 92.7 °C (1-Butanol) |

| Quantified Difference | 2.8 °C lower boiling point |

| Conditions | Atmospheric pressure (101.3 kPa) distillation |

Reduces energy consumption during solvent recovery and improves water-removal efficiency in condensation reactions like esterification.

Fast-Curing Nitrocellulose and Amino Resin Coatings

Based on its accelerated evaporation rate (0.60 relative to BuAc) compared to 1-butanol, 2-methyl-1-propanol is the preferred latent solvent in fast-drying industrial lacquers and wood coatings. It ensures optimal film formation without trapping solvent in the polymer matrix, preventing blushing and reducing curing times on high-speed production lines[1].

Advanced Drop-in Biofuel and Gasoline Blending

Due to its high volumetric energy density (29.2 MJ/L) and low water miscibility, isobutanol is selected over ethanol for advanced fuel blends. It can be utilized in existing pipeline infrastructure and marine environments where ethanol's hygroscopic nature would cause catastrophic phase separation and engine failure [2].

Water Entrainment in Industrial Esterification

The favorable azeotropic properties of isobutanol (boiling at 89.9 °C with water) make it an excellent entrainer for removing water during the synthesis of specialty esters and plasticizers. It allows for lower-temperature operation in Dean-Stark-type continuous water removal systems, protecting heat-sensitive reagents while driving the reaction to completion [3].

References

- [1] Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. John Wiley & Sons.

- [2] Andersen, V. F., et al. (2012). Isobutanol as a renewable advanced biofuel. Renewable and Sustainable Energy Reviews, 16(8), 5547-5556.

- [3] Gmehling, J., et al. (2004). Phase Equilibria of Butanol-Water Systems. Industrial & Engineering Chemistry Research, 43(1), 178-185.

Physical Description

Liquid

Colorless, oily liquid with a sweet, musty odor; [NIOSH]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless, mobile liquid with a penetrating, winey odour

Colorless, oily liquid with a sweet, musty odor.

Color/Form

Clear, colorless, refractive liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

108 °C

108.00 to 109.00 °C. @ 760.00 mm Hg

227 °F

Flash Point

82 °F

Flash points: 28 °C, closed cup; 37.78 °C, open cup

28 °C c.c.

Heavy Atom Count

Taste

Vapor Density

2.56 (Air = 1)

Relative vapor density (air = 1): 2.55

2.55

Density

0.8018 g/cu cm at 24 °C

Liquid heat capacity: 0.554 BTU/lb-F at 70 °F; Liquid thermal conductivity: 0.911 Btu-inch/hr-sq ft-F at 75 °F; Saturated vapor density: 0.00218 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.392 BTU/lb-F at 75 °F

Relative density (water = 1): 0.80

0.799-0.801

0.8

0.80

LogP

0.76

log Kow = 0.76

0.8

Odor

Odor like that of amyl alcohol, but weaker

Penetrating, wine-like, disagreeable odor

Suffocating odor of fusel oil

Slightly suffocating; nonresidual alcoholic

Odor Threshold

Odor Threshold High: 40.0 [mmHg]

Detection odor threshold from AIHA (mean = 3.6 ppm)

40 ppm

Decomposition

Melting Point

-108 °C

-162 °F

UNII

Related CAS

3453-79-0 (aluminum salt)

7425-80-1 (titanium(+4) salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects]

Use and Manufacturing

Mechanism of Action

Escherichia coli has been engineered to produce isobutanol, with titers reaching greater than the toxicity level. However, the specific effects of isobutanol on the cell have never been fully understood. Here, /researchers/ aim to identify genotype-phenotype relationships in isobutanol response. An isobutanol-tolerant mutant was isolated with serial transfers. Using whole-genome sequencing followed by gene repair and knockout, /researchers/ identified five mutations (acrA, gatY, tnaA, yhbJ, and marCRAB) that were primarily responsible for the increased isobutanol tolerance. /They/ successfully reconstructed the tolerance phenotype by combining deletions of these five loci, and identified glucosamine-6-phosphate as an important metabolite for isobutanol tolerance, which presumably enhanced membrane synthesis. The isobutanol-tolerant mutants also show increased tolerance to n-butanol and 2-methyl-1-butanol, but showed no improvement in ethanol tolerance and higher sensitivity to hexane and chloramphenicol than the parental strain. These results suggest that C4, C5 alcohol stress impacts the cell differently compared with the general solvent or antibiotic stresses. Interestingly, improved isobutanol tolerance did not increase the final titer of isobutanol production.

Vapor Pressure

10.4 [mmHg]

10.4 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 1.2

9 mmHg

Pictograms

Flammable;Corrosive;Irritant

Other CAS

68989-27-5

Absorption Distribution and Excretion

Urine was analyzed immediately, 1, 2, 8, and 9 hr after drinking (during 2 hr) 3.75 mL/kg of beverages containing orange juice, 15 or 40% ethanol, and 1 g/L of 1-propanol, 2-propanol, 1-butanol, 2-butanol, isobutyl alcohol or a mixture of 1-propanol & isobutyl alcohol. Maximum urine levels /in mg/L/ were found 1 hr after drinking ended: 1-propanol 5.04, 2-propanol 3.36, 1-butanol 0.43, 2-butanol 2.55, isobutyl alcohol ... 1.7-2.03 mg/L. Urine treatment with beta-glucuronidase before analysis indicated that significant amounts of the alcohols were excreted as glucuronides, esp isobutyl alcohol. 2-Propanol and 2-butanol were the slowest to be metabolized. When mixtures of alcohols were given, the concentrations of isobutyl alcohol glucuronides were high with the mixtures containing 5 and 15% ethanol, and decreased at 40% ethanol.

Twelve subjects were exposed to 300 or 600 mg/cu m of butyl alcohol in inspired air during rest and during exercise on a bicycle ergometer. Exposure lasted 2 hr. The arterial blood concentration was low. The concentration in the last part of the expired air, ie, the alveolar concentration, was low. The quotient of alveolar concentration was low in relation to the low percentage uptake. The high solubility of butyl alcohol in water may explain the results.

Isobutyl alcohol has been observed in the blood of humans who did not have clearly defined exposure to isobutyl alcohol sources.

About 618 mg/kg isobutanol was administered by gavage to rabbits. After 24 hours, 4.4% of the dose was excreted as a glucuronic acid conjugate in the urine. Analysis of urinary or breath data suggested that a negligible fraction of orally administered isobutanol was excreted as unchanged isobutanol within 40 hours after administration to rabbits.

Metabolism Metabolites

Isobutyl alcohol is conjugated by glucuronic acid to form the glucuronide. It is also metabolized to isobutyraldehyde & isovaleric acid.

Metabolism of ethanol, propanol, isopropanol, butanol, isobutanol, sec-butanol, & tert-butanol were studied after oral admin in rabbits. Blood pH was on the acid side with propanol, butanol, & isobutanol, and on the alkaline side with isopropanol & sec-butanol, but no change was observed with ethanol & tert-butanol. Butanol & isobutanol had the lowest rate of urinary excretion. Acetaldehyde and acetic acid were detected as the urinary metabolites of ethanol and propanol, whereas isobutyraldehyde & isovaleric acid were the metabolites of isobutanol.

The hydroxylation of iso-butane led to the production of both t-butyl alcohol and iso-butyl alcohol by resting cell suspensions of methane grown Methylosinus trichorsporium 0B3b, at an optimum pH of 6-7, and an optimum temp of 40 °C.

Isobutanol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-methylpropoxy)oxane-2-carboxylic acid.

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

From isobutylene; by reduction of isobutyraldehyde with sodium amalgam or in the presence of a catalyst; by fermentation of isobutyraldehyde.

Commercial isobutyl alcohol is made almost exclusively from the hydrogenation of isobutyraldehyde obtained by the hydroformylation of propylene. However, this alcohol is also commonly obtained as a coproduct in the Fischer Tropsch synthesis of methanol.

By-product of synthetic methanol production, purified by rectification.

For more Methods of Manufacturing (Complete) data for ISOBUTYL ALCOHOL (6 total), please visit the HSDB record page.

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

All Other Basic Organic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Mining (except Oil and Gas) and support activities

Construction

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Adhesive Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

1-Propanol, 2-methyl-: ACTIVE

Alcohols, C8-13-iso-: ACTIVE

Analytic Laboratory Methods

Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: isobutyl alcohol; Matrix: air; Detection Limit: Not reported.

AOAC Method 968.09. Alcohols (higher) and ethyl acetate in distilled liquors. Gas chromatographic method.

AOAC Method 972.10. Alcohols (higher) and ethyl acetate in distilled liquors. Altenative gas chromatographic method.

For more Analytic Laboratory Methods (Complete) data for ISOBUTYL ALCOHOL (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Cyclic amines, ketones, and alcohols were extracted from urine samples with dichloromethane, separated by gas chromatography, and quantitatively determined from standard curves based on peak heights relative to those of alkanes used as internal standard. Isobutyl- and isoamylamines and alcohols could also be separated by gas chromatography.

Storage Conditions

Keep away from heat and open flame.

Interactions

Potentiation of carbon tetrachloride toxicity by aliphatic alcohols was measured by the elevation of serum glutamic oxalacetic transaminase activity. Ethanol, isopropyl alcohol, sec-butyl alcohol, and tert-butyl alcohol had a marked potentiating action. On an equimolar basis, sec-butyl alcohol and tert-butyl alcohol were more effective as potentiators than butyl alcohol and iso-butyl alcohol.

Metabolism in vivo of isobutanol, even in low concn, was markedly inhibited by simultaneous oxidation of ethanol.

Adding 1 g/l0 L of propan-1-ol, propan-2-ol, butan-1-ol, butan-2-ol, isobutanol to 40% ethanol in orange juice lowered and delayed blood ethanol max in 10 20-30 yr-old men who drank 3.75 mL/kg of synthetic beverage.

Stability Shelf Life

Dates

Quantification of Branched-Chain Alcohol-Based Biofuels and Other Fermentation Metabolites via High-Performance Liquid Chromatography

Weerawat Runguphan, Kanokarn KocharinPMID: 34009583 DOI: 10.1007/978-1-0716-1323-8_5

Abstract

As the consequences of climate change become apparent, metabolic engineers and synthetic biologists are exploring sustainable sources for transportation fuels. The design and engineering of microorganisms to produce bio-gasoline and other biofuels from renewable feedstocks can significantly reduce dependence on fossil fuels as well as lower the emissions of greenhouse gases. A significant amount of research over the past two decades has led to the development of microbial strains for the production of advanced fuel compounds. Crucial to these efforts are robust methods to quantify the amount of the biofuel compound being produced as well as the other metabolites that might be present during fermentation. Here, we provide a protocol for the quantification of branched-chain alcohols, specifically isobutanol and isopropanol, using high-performance liquid chromatography (HPLC).Modeling postmortem ethanol production by C. albicans: Experimental study and multivariate evaluation

Glykeria Velivasi, Hercules Sakkas, Nikolaos Kourkoumelis, Vassiliki A BoumbaPMID: 33993011 DOI: 10.1016/j.forsciint.2021.110809

Abstract

In previous research, we modeled the ethanol production by certain bacteria under controlled experimental conditions in an attempt to quantify the production of microbial postmortem ethanol in cases where other alcohols were co-detected. This contribution on the modeling of postmortem ethanol production by Candida albicans is complementary to these previous studies. Τhis work aimed to study ethanol, higher alcohols (1-propanol, isobutanol, 2-methyl-1-butanol and 3-methyl-1-butanol), and 1-butanol production by Candida albicans: (i) in different culture media (Brain Heart Infusion, BHI and, Sabouraud Dextrose Broth, SDB), (ii) under mixed aerobic/anaerobic or strict anaerobic conditions, and (iii) at different temperatures (37 °C, 25 °C and, 4 °C), and develop simple mathematical models, resulted from fungal cultures at 25 °C, to predict the microbially produced ethanol in correlation with the other alcohols. The applicability of the models was tested in the C. albicans cultures in BHI and SDB media at 37 °C, in denatured human blood at 25 °C, acidic and neutral with different concentrations of additional glucose, in acidic denatured blood diluted with dextrose solution and in blood from autopsy cases. The received results indicated that the C. albicans models could apply in cases where yeasts have been activated in blood with elevated glucose levels. Overall, the in vitro ethanol production by C. albicans in blood depended on temperature, time, glucose (or carbohydrate) content, pH of the medium and endogenous changes in the medium composition through time. Our results showed that methyl-butanol is the most significant indicator of fungal ethanol production, followed by the equally important isobutanol and 1-propanol in qualitative and quantitative terms.Morphology and transport properties of membranes obtained by coagulation of cellulose solutions in isobutanol

Igor S Makarov, Lyudmila K Golova, Markel I Vinogradov, Maria V Mironova, Tatyana S Anokhina, Nаtalia A ArkharovaPMID: 33357926 DOI: 10.1016/j.carbpol.2020.117472

Abstract

The evolution of structural-morphological transformations of cellulose membranes obtained from solutions in N-methylmorpholine-N-oxide through various temperature isobutanol coagulation baths and subsequent treatment with water and their transport properties were studied. Using SEM, it was found that during coagulation in water and drying of the membranes, a uniform monolithic microheterogeneous texture was formed. The replacement of an aqueous precipitation bath with an isobutanol one leads to the formation of a porous structure with wide pore size and shape distributions. With an increase in precipitant temperature in the as-formed membrane, transverse tunnel cavities are formed with respect to the membrane-forming axis, which collapses when the membrane is washed with water, forming a dense texture with a non-uniform membrane volume. The mechanical properties of the obtained membranes were determined and a mechanism is proposed that allows their values to be correlated with structural-morphological and transport properties.Metabolomic analysis improves bioconversion of methanol to isobutanol in Methylorubrum extorquens AM1

Zeng-Xin Ma, Min Zhang, Chang-Tai Zhang, Hui Zhang, Xu-Hua Mo, Xin-Hui Xing, Song YangPMID: 33595188 DOI: 10.1002/biot.202000413

Abstract

Methylorubrum extorquens AM1 can be engineered to convert methanol to value-added chemicals. Most of these chemicals derive from acetyl-CoA involved in the serine cycle. However, recent studies on methylotrophic metabolism have suggested that C3 pyruvate is a good potential precursor for broadening the types of synthesized products.In the present study, we found that isobutanol was a model chemical that could be generated from pyruvate through a 2-keto acid pathway. Initially, the engineered M. extorquens AM1 could only produce a trace amount of isobutanol at 0.62 mgL

after introducing the heterologous 2-ketoisovalerate decarboxylase and alcohol dehydrogenase. Furthermore, the metabolomic analysis revealed that insufficient carbon fluxes through 2-ketoisovalerate and pyruvate were the key limitation steps for efficient biosynthesis of isobutanol. Based on this analysis, the titer of isobutanol was improved by over 20-fold after overexpressing alsS gene encoding acetolactate synthase and deleting ldhA gene for lactate dehydrogenase. Moreover, substituting the cell chassis with the isobutanol-tolerant strain isolated from adaptive evolution of M. extorquens AM1 further increased the production of isobutanol by 1.7-fold, resulting in the final titer of 19 mgL

in flask cultivation.

Our current findings provided promising insights into engineering methylotrophic cell factories capable of converting methanol to isobutanol or value-added chemicals using pyruvate as the precursor.

Random Chromosomal Integration and Screening Yields

David N Carruthers, Tatyana E Saleski, Scott A Scholz, Xiaoxia Nina LinPMID: 33236893 DOI: 10.1021/acssynbio.0c00392

Abstract

Chromosomal expression of heterologous genes offers stability and maintenance advantages over episomal expression, yet remains difficult to optimize through site-specific integration. The challenge has in large part been due to the variability of chromosomal gene expression, which has only recently been shown to be affected by multiple factors, including the local genomic context. In this work we utilize Tn5 transposase to randomly integrate a three-geneoperon encoding nonphosphotransferase sucrose catabolism into the

K-12 chromosome. Isolates from the transposon library yielded a range of growth rates on sucrose as the sole carbon source, including some that were comparable to that of

K-12 on glucose (μ

= 0.70 ± 0.03 h

). Narrowness of the growth rate distributions and faster growth compared to plasmids indicate that efficient

expression is attainable. Furthermore, enhanced growth rate upon transduction into strains that underwent adaptive laboratory evolution indicate that sucrose catabolism is not limiting to cellular growth. We also show that transduction of a

fast-growth locus into an isobutanol production strain yields high titer (7.56 ± 0.25 g/L) on sucrose as the sole carbon source. Our results demonstrate that random integration is an effective strategy for optimizing heterologous expression within the context of cellular metabolism for both fast growth and biochemical production phenotypes.

Design and Characterization of Rapid Optogenetic Circuits for Dynamic Control in Yeast Metabolic Engineering

Evan M Zhao, Makoto A Lalwani, Robert J Lovelett, Sergio A García-Echauri, Shannon M Hoffman, Christopher L Gonzalez, Jared E Toettcher, Ioannis G Kevrekidis, José L AvalosPMID: 33232598 DOI: 10.1021/acssynbio.0c00305

Abstract

The use of optogenetics in metabolic engineering for light-controlled microbial chemical production raises the prospect of utilizing control and optimization techniques routinely deployed in traditional chemical manufacturing. However, such mechanisms require well-characterized, customizable tools that respond fast enough to be used as real-time inputs during fermentations. Here, we present OptoINVRT7, a new rapid optogenetic inverter circuit to control gene expression in. The circuit induces gene expression in only 0.6 h after switching cells from light to darkness, which is at least 6 times faster than previous OptoINVRT optogenetic circuits used for chemical production. In addition, we introduce an engineered inducible

promoter (P

), which is stronger than any constitutive or inducible promoter commonly used in yeast. Combining OptoINVRT7 with P

achieves strong and light-tunable levels of gene expression with as much as 132.9 ± 22.6-fold induction in darkness. The high performance of this new optogenetic circuit in controlling metabolic enzymes boosts production of lactic acid and isobutanol by more than 50% and 15%, respectively. The strength and controllability of OptoINVRT7 and P

open the door to applying process control tools to engineered metabolisms to improve robustness and yields in microbial fermentations for chemical production.

Bioactivity of volatile organic compounds by Aureobasidium species against gray mold of tomato and table grape

A Di Francesco, J Zajc, N Gunde-Cimerman, E Aprea, F Gasperi, N Placì, F Caruso, E BaraldiPMID: 33067644 DOI: 10.1007/s11274-020-02947-7

Abstract

Aureobasidium strains isolated from diverse unconventional environments belonging to the species A. pullulans, A. melanogenum, and A. subglaciale were evaluated for Volatile Organic Compounds (VOCs) production as a part of their modes of action against Botrytis cinerea of tomato and table grape. By in vitro assay, VOCs generated by the antagonists belonging to the species A. subglaciale showed the highest inhibition percentage of the pathogen mycelial growth (65.4%). In vivo tests were conducted with tomatoes and grapes artificially inoculated with B. cinerea conidial suspension, and exposed to VOCs emitted by the most efficient antagonists of each species (AP1, AM10, AS14) showing that VOCs of AP1 (A. pullulans) reduced the incidence by 67%, partially confirmed by the in vitro results. Conversely, on table grape, VOCs produced by all the strains did not control the fungal incidence but were only reducing the infection severity (< 44.4% by A. pullulans; < 30.5% by A. melanogenum, and A. subglaciale). Solid-phase microextraction (SPME) and subsequent gas chromatography coupled to mass spectrometry identified ethanol, 3-methyl-1-butanol, 2-methyl-1-propanol as the most produced VOCs. However, there were differences in the amounts of produced VOCs as well as in their repertoire. The ECvalues of VOCs for reduction of mycelial growth of B. cinerea uncovered 3-methyl-1-butanol as the most effective compound. The study demonstrated that the production and the efficacy of VOCs by Aureobasidium could be directly related to the specific species and pathosystem and uncovers new possibilities for searching more efficient VOCs producing strains in unconventional habitats other than plants.

Improved production of 2,3-butanediol and isobutanol by engineering electron transport chain in Escherichia coli

Hwi-Min Jung, Jae-Ho Han, Min-Kyu OhPMID: 32954676 DOI: 10.1111/1751-7915.13669

Abstract

The electron transport chain (ETC) is one of the major energy generation pathways in microorganisms under aerobic condition. Higher yield of ATP can be achieved through oxidative phosphorylation with consumption of NADH than with substrate level phosphorylation. However, most value-added metabolites are in an electrochemically reduced state, which requires reducing equivalent NADH as a cofactor. Therefore, optimal production of value-added metabolites should be balanced with ETC in terms of energy production. In this study, we attempted to reduce the activity of ETC to secure availability of NADH. The ETC mutants exhibited poor growth rate and production of fermentative metabolites compared to parental strain. Introduction of heterologous pathways for synthesis of 2,3-butanediol and isobutanol to ETC mutants resulted in increased titres and yields of the metabolites. ETC mutants yielded higher NADH/NADratio but similar ATP content than that by the parental strain. Furthermore, ETC mutants operated fermentative metabolism pathways independent of oxygen supply in large-scale fermenter, resulting in increased yield and titre of 2,3-butanediol. Thus, engineering of ETC is a useful metabolic engineering approach for production of reduced metabolites.

Metabolic engineering of Escherichia coli W for isobutanol production on chemically defined medium and cheese whey as alternative raw material

Katharina Novak, Juliane Baar, Philipp Freitag, Stefan PflüglPMID: 33068182 DOI: 10.1007/s10295-020-02319-y

Abstract

The aim of this study was to establish isobutanol production on chemically defined medium in Escherichia coli. By individually expressing each gene of the pathway, we constructed a plasmid library for isobutanol production. Strain screening on chemically defined medium showed successful production in the robust E. coli W strain, and expression vector IB 4 was selected as the most promising construct due to its high isobutanol yields and efficient substrate uptake. The investigation of different aeration strategies in combination with strain improvement and the implementation of a pulsed fed-batch were key for the development of an efficient production process. E. coli W ΔldhA ΔadhE Δpta ΔfrdA enabled aerobic isobutanol production at 38% of the theoretical maximum. Use of cheese whey as raw material resulted in longer process stability, which allowed production of 20 g lisobutanol. Demonstrating isobutanol production on both chemically defined medium and a residual waste stream, this study provides valuable information for further development of industrially relevant isobutanol production processes.

Optogenetic control of the lac operon for bacterial chemical and protein production

Makoto A Lalwani, Samantha S Ip, César Carrasco-López, Catherine Day, Evan M Zhao, Hinako Kawabe, José L AvalosPMID: 32895498 DOI: 10.1038/s41589-020-0639-1